molecular formula C18H18N2O5 B13965832 4-((N-Acetyl-L-tyrosyl)amino)benzoic acid CAS No. 38219-60-2

4-((N-Acetyl-L-tyrosyl)amino)benzoic acid

Cat. No.: B13965832
CAS No.: 38219-60-2
M. Wt: 342.3 g/mol
InChI Key: KBMLOINBCRNELT-INIZCTEOSA-N
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Description

4-((N-Acetyl-L-tyrosyl)amino)benzoic acid is a synthetic organic compound with the molecular formula C18H18N2O5. It is a derivative of 4-aminobenzoic acid and L-tyrosine, featuring an acetyl group attached to the tyrosine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((N-Acetyl-L-tyrosyl)amino)benzoic acid typically involves the following steps:

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-((N-Acetyl-L-tyrosyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((N-Acetyl-L-tyrosyl)amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((N-Acetyl-L-tyrosyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of folic acid in bacteria.

    N-Acetyl-L-tyrosine: An acetylated form of the amino acid tyrosine.

    Para-aminobenzoic acid (PABA): Known for its role in sunscreen formulations.

Uniqueness

4-((N-Acetyl-L-tyrosyl)amino)benzoic acid is unique due to its combined structural features of both 4-aminobenzoic acid and N-acetyl-L-tyrosine, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

38219-60-2

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

4-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid

InChI

InChI=1S/C18H18N2O5/c1-11(21)19-16(10-12-2-8-15(22)9-3-12)17(23)20-14-6-4-13(5-7-14)18(24)25/h2-9,16,22H,10H2,1H3,(H,19,21)(H,20,23)(H,24,25)/t16-/m0/s1

InChI Key

KBMLOINBCRNELT-INIZCTEOSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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